molecular formula C20H21N3O3S3 B3299936 N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 899941-67-4

N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B3299936
CAS No.: 899941-67-4
M. Wt: 447.6 g/mol
InChI Key: QVHBXIYPDVUBHD-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,3-benzothiazol-2-yl core substituted with a methylsulfanyl group at position 2. The benzamide moiety is further modified with a piperidine-1-sulfonyl group at position 4 of the benzene ring.

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S3/c1-27-16-6-5-7-17-18(16)21-20(28-17)22-19(24)14-8-10-15(11-9-14)29(25,26)23-12-3-2-4-13-23/h5-11H,2-4,12-13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHBXIYPDVUBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Methylsulfanyl Group: This step involves the methylation of the thiol group on the benzothiazole ring using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Piperidine Sulfonyl Group: This is done by reacting piperidine with chlorosulfonic acid to form piperidine-1-sulfonyl chloride, which is then reacted with the benzothiazole derivative.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 4-aminobenzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound shares a benzamide-thiazole scaffold with several analogs, but differences in substituents critically influence properties:

Table 1: Structural Comparison of Key Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
Target Compound C₂₀H₂₀N₄O₃S₃ 484.64 4-(methylsulfanyl)-1,3-benzothiazol-2-yl; 4-(piperidine-1-sulfonyl)benzamide Not explicitly reported
N-{4-[4-(Acryloylamino)piperidine-1-sulfonyl]naphthalen-1-yl}benzamide C₂₅H₂₅N₃O₄S 463.55 Naphthalene core; acryloylamino-piperidine sulfonyl TG2 transglutaminase inhibitor
4-[Butyl(ethyl)sulfamoyl]-N-(2-furylmethyl)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide C₂₆H₂₉N₃O₄S₃ 543.71 Butyl(ethyl)sulfamoyl; furylmethyl group Not reported; likely modulates solubility
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide C₁₁H₉ClF₃N₅O₂S·Na 403.72 Chloro, trifluoromethyl, tetrazole substituents Herbicide
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide C₁₇H₁₇N₃O₃S₂ 387.46 Methyl-phenyl sulfamoyl; simpler thiazolyl group Unreported; potential kinase inhibitor

Key Observations

Core Modifications: The target compound’s piperidine sulfonyl group distinguishes it from analogs with naphthalene (e.g., ) or tetrazole (e.g., ) cores. The methylsulfanyl group on the benzothiazole is conserved in some analogs (e.g., ), suggesting a role in hydrophobic interactions or metabolic stability.

Biological Activity :

  • The naphthalene-based analog () demonstrated TG2 inhibition (IC₅₀ = 0.8 µM), highlighting the importance of aromatic stacking interactions.
  • The sodium salt analog () diverges functionally, acting as a herbicide , likely due to its trifluoromethyl and tetrazole groups, which enhance bioactivity in plants.

Physicochemical Properties: The furylmethyl group in increases molecular weight and may enhance solubility compared to the target compound.

Research Findings and Implications

Transglutaminase Inhibition (TG2)

The naphthalene-based analog () showed potent TG2 inhibition, suggesting that aromatic extensions to the benzamide core enhance enzyme binding. However, the target compound’s piperidine sulfonyl group may reduce activity due to increased flexibility or steric hindrance.

Herbicidal Activity

The sodium salt analog () underscores how electron-withdrawing groups (e.g., trifluoromethyl) and heterocycles (tetrazole) redirect bioactivity toward non-mammalian targets. This contrasts with the target compound’s likely focus on mammalian enzymes.

Biological Activity

N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups:

  • Molecular Formula : C₁₄H₁₈N₂O₂S₃
  • Molecular Weight : Approximately 358.49 g/mol
  • Key Functional Groups :
    • Benzothiazole moiety
    • Piperidine ring
    • Sulfonamide group

2. Synthesis

The synthesis of this compound typically involves several steps, utilizing commercially available precursors. Advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) are often employed to optimize yield and purity during the synthesis process.

The primary mechanism of action for this compound is the inhibition of specific kinase activities, particularly targeting the Epidermal Growth Factor Receptor (EGFR). Binding to EGFR stabilizes the receptor protein and inhibits downstream signaling pathways associated with cell proliferation and survival, which are critical in cancer development.

4.1 Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by interfering with the signaling pathways mediated by EGFR. The effectiveness of this compound as an anticancer agent can be attributed to its ability to modulate key cellular processes involved in tumor growth and metastasis.

4.2 Enzyme Inhibition

In addition to its anticancer properties, this compound has demonstrated enzyme inhibitory activity:

  • Acetylcholinesterase (AChE) : The compound has shown moderate inhibition against AChE, which is significant for therapeutic applications in neurodegenerative diseases.
  • Urease : Strong inhibitory activity against urease has been reported, with certain derivatives exhibiting IC50 values significantly lower than standard inhibitors .

5.1 In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis in treated cells.

5.2 Docking Studies

Molecular docking studies have elucidated the interaction between this compound and target proteins such as EGFR. These studies provide insights into the binding affinities and conformational changes upon ligand binding, which are crucial for understanding the compound's pharmacological profile .

6. Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AcetylcholinesteraseModerate inhibition
UreaseStrong inhibition (IC50 values < 5 µM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

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